molecular formula C16H13N7O2S B2718003 N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868970-15-4

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2718003
CAS No.: 868970-15-4
M. Wt: 367.39
InChI Key: IZLSZAXDXREEHR-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold known for its diverse biological activities. Compounds within this structural class have been extensively investigated as potent inhibitors of key biological targets, including p38 mitogen-activated protein kinase (p38 MAPK), a critical enzyme in the inflammatory response pathway . The presence of the pyridin-4-yl and the sulfanyl acetamide moiety further enhances its potential for molecular interaction, making it a valuable tool for researchers. The primary research applications for this compound are in the field of pharmacology and lead compound optimization. Its structural characteristics suggest potential for use in studies related to inflammatory diseases, autoimmune disorders, and oncology . Researchers can utilize this chemical to probe biochemical pathways, screen for biological activity, and synthesize novel derivatives for structure-activity relationship (SAR) studies. Its mechanism of action is anticipated to involve high-affinity binding to enzyme active sites or cellular receptors, thereby modulating their function, though the specific target would require empirical validation . This product is provided for non-human research purposes only. It is strictly intended for use in laboratory settings by qualified professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O2S/c1-10-8-12(22-25-10)18-14(24)9-26-15-3-2-13-19-20-16(23(13)21-15)11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLSZAXDXREEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves multiple steps, starting with the preparation of the core heterocyclic structures. One common approach is the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation reactions . The reaction conditions typically involve the use of hydrazine and other reagents under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions. The use of high-throughput screening and process optimization techniques would be essential to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyridazine Derivatives

The triazolopyridazine core is shared with several analogs, but substituent variations critically influence properties:

Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives
Compound (CAS/Reference) Core Structure R1 (Position 3) R2 (Sulfanyl Acetamide Substituent) Notable Properties/Activity
Target Compound [1,2,4]triazolo[4,3-b]pyridazine Pyridin-4-yl 5-Methyl-1,2-oxazol-3-yl Structural uniqueness; potential kinase affinity (inferred)
894067-38-0 [1,2,4]triazolo[4,3-b]pyridazine 3-Methyl Phenyl (via acetamide) Likely improved lipophilicity due to methyl and phenyl groups
894063-52-6 [1,2,4]triazolo[4,3-b]pyridazine Unsubstituted Furan-2-carboxamide Enhanced solubility from furan oxygen

Key Insights :

  • The pyridin-4-yl group in the target compound may improve π-π stacking in target binding compared to methyl or unsubstituted analogs .

Triazole-Thioacetamide Derivatives

Compounds with triazole-thioether linkages share synthetic pathways and functional similarities:

Table 2: Comparison with Triazole-Thioacetamide Analogs
Compound (Reference) Core Structure R1 (Triazole Substituent) R2 (Acetamide Substituent) Biological Activity
Target Compound Triazolopyridazine Pyridin-4-yl 5-Methyloxazol-3-yl Not specified (structural inference)
Hotsulia et al. (2019) 1,2,4-Triazole 5-Methylpyrazole-3-yl Phenyl Improved antimicrobial activity with methylpyrazole
Safonov (2020) 1,2,4-Triazole Thiophen-2-ylmethyl Hydrazide Antifungal activity linked to thiophene moiety

Key Insights :

  • Substitution with pyridine (target) versus thiophene (Safonov, 2020) alters electronic properties, impacting redox interactions .

Anti-Exudative Acetamides with Heterocyclic Moieties

describes 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides, which share the sulfanyl acetamide linkage but replace pyridine with furan:

  • Furan vs. Pyridine : Furan’s oxygen atom increases polarity, enhancing aqueous solubility but reducing membrane permeability compared to pyridine .

Physicochemical Trends

  • LogP : Pyridine (target) vs. furan () substitution lowers logP, increasing hydrophilicity.
  • Thermal Stability : Triazolopyridazine cores (target, ) likely exhibit higher melting points than triazole-thiadiazoles () due to fused ring systems .

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